D-Myo-inositol 1,4,5-triphosphate tripotassium salt

Vue d'ensemble

Description

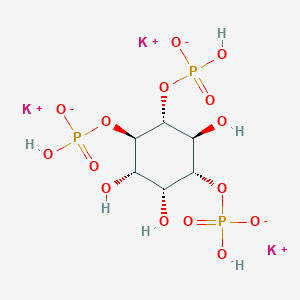

D-Myo-inositol 1,4,5-triphosphate tripotassium salt is a biologically significant compound known for its role as a second messenger in cellular signal transduction. It is produced in cells by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate. This compound is crucial in regulating intracellular calcium levels by binding to inositol 1,4,5-triphosphate receptors, which are calcium channels located on the endoplasmic reticulum .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

D-Myo-inositol 1,4,5-triphosphate tripotassium salt is typically synthesized through a series of chemical reactions starting from myo-inositol. The synthesis involves phosphorylation reactions using specific reagents and catalysts under controlled conditions. The process requires precise temperature and pH control to ensure the correct formation of the triphosphate group at the 1,4,5 positions on the inositol ring .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .

Analyse Des Réactions Chimiques

Phosphorylation to Inositol Tetrakisphosphate

Ins(1,4,5)P₃ undergoes phosphorylation by inositol trisphosphate 3-kinase (IP3K) to form inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄), a modulator of calcium influx across the plasma membrane .

| Reaction | Enzyme | Cofactors | Kinetic Parameters |

|---|---|---|---|

| Ins(1,4,5)P₃ + ATP → Ins(1,3,4,5)P₄ + ADP | IP3K | Mg²⁺, Ca²⁺ | K<sub>m</sub> (ATP) = 50–100 μM |

Structural Insights :

-

The 3-kinase activity is regulated by calcium-calmodulin complexes, linking Ins(1,4,5)P₃ metabolism to cytosolic calcium levels.

-

Ins(1,3,4,5)P₄ enhances calcium entry via plasma membrane channels, amplifying downstream signaling.

Dephosphorylation by Phosphatases

Inactivation occurs through dephosphorylation by inositol polyphosphate phosphatases (e.g., IPPase), yielding inositol 1,4-bisphosphate (Ins(1,4)P₂) or inositol monophosphates .

| Reaction | Enzyme | Inhibitors | Biological Role |

|---|---|---|---|

| Ins(1,4,5)P₃ → Ins(1,4)P₂ + P<sub>i</sub> | IPPase | Lithium (IC₅₀ = 1–2 mM) | Terminates calcium signaling |

Experimental Data :

-

The 5-phosphate group is preferentially hydrolyzed, with a reaction rate of ~0.5 μmol/min/mg protein at pH 7.0 .

-

Lithium inhibits IPPase by stabilizing a phosphorylated enzyme intermediate, prolonging Ins(1,4,5)P₃ activity .

Feedback Inhibition of PLC Activity

Ins(1,4,5)P₃ directly inhibits PLC-δ1 by competing with PIP₂ binding at the enzyme’s pleckstrin homology domain, modulating its own synthesis .

| Parameter | Value | Method | Reference |

|---|---|---|---|

| IC₅₀ for PLC-δ1 inhibition | 5.4 ± 0.5 μM | Bilayer binding assay | |

| Binding affinity (K<sub>d</sub>) | 2.8 μM | Surface plasmon resonance |

Mechanism :

-

The 4,5-bisphosphate motif of Ins(1,4,5)P₃ sterically hinders PIP₂ recognition by PLC-δ1 .

-

Truncated PLC-δ1 lacking the PIP₂-binding domain is resistant to Ins(1,4,5)P₃ inhibition .

Chelation and Stability in Solution

The tripotassium salt form enhances solubility (>10 mg/mL in water) and stability at −20°C .

| Property | Value | Conditions |

|---|---|---|

| Solubility | 10 mg/mL (H₂O) | 25°C, pH 7.4 |

| Stability | >1 year | −20°C, desiccated |

Applications :

Comparative Reactivity of Analogues

Structural modifications at the 2-position of Ins(1,4,5)P₃ reduce calcium release efficacy, highlighting the importance of the 1,4,5-phosphorylation pattern .

| Analog | Modification | Relative Activity |

|---|---|---|

| 2-O-Methyl-Ins(1,4,5)P₃ | Methylation at 2-OH | 10% of wild type |

| Ins(1,3,4,5)P₄ | Additional 3-phosphate | Enhanced calcium influx |

Applications De Recherche Scientifique

Scientific Research Applications

1. Cell Signaling Studies

- Ins(1,4,5)P₃ is integral to understanding cellular signal transduction mechanisms. It regulates various physiological processes by modulating intracellular calcium levels.

- Research has shown that it participates in pathways related to neurotransmitter release and muscle contraction.

2. Calcium Signaling Research

- The compound is essential for studying calcium signaling dysregulation associated with diseases such as neurodegenerative disorders and certain cancers. Its role in calcium homeostasis makes it a target for therapeutic interventions .

3. Pharmacological Development

- D-Myo-inositol 1,4,5-triphosphate tripotassium salt is utilized in developing pharmaceuticals aimed at modulating calcium signaling pathways. For instance, it has been investigated for potential applications in treating conditions like heart disease and diabetes .

Case Studies

Industrial Applications

1. Diagnostic Tools Development

- The compound is used to create diagnostic tools that assess calcium signaling dysfunctions in various diseases. Its ability to activate specific receptors makes it valuable for developing assays and screening methods .

2. Pharmaceutical Formulations

Mécanisme D'action

D-Myo-inositol 1,4,5-triphosphate tripotassium salt exerts its effects by binding to inositol 1,4,5-triphosphate receptors on the endoplasmic reticulum. This binding triggers the release of calcium ions from the endoplasmic reticulum into the cytoplasm. The increase in cytoplasmic calcium levels activates various calcium-dependent signaling pathways, which regulate numerous cellular processes, including muscle contraction, secretion, metabolism, and cell growth .

Comparaison Avec Des Composés Similaires

Similar Compounds

- D-Myo-inositol 1,4,5-triphosphate trisodium salt

- D-Myo-inositol 1,4,5-triphosphate lithium salt

- D-Myo-inositol 1,4,5-triphosphate calcium salt

Uniqueness

D-Myo-inositol 1,4,5-triphosphate tripotassium salt is unique due to its specific binding affinity to inositol 1,4,5-triphosphate receptors and its role in calcium signaling. Compared to its sodium, lithium, and calcium counterparts, the tripotassium salt form may exhibit different solubility and stability properties, which can influence its biological activity and suitability for various research applications .

Activité Biologique

D-Myo-inositol 1,4,5-triphosphate tripotassium salt (Ins(1,4,5)P3) is a crucial second messenger in cellular signaling pathways, particularly in the regulation of intracellular calcium levels. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₂K₃O₁₅P₃

- Molecular Weight : 486.04 g/mol

- CAS Number : 141611-11-2

- Synonyms : Ins(1,4,5)P3

D-Myo-inositol 1,4,5-triphosphate functions primarily by binding to inositol trisphosphate receptors (IP3Rs) located on the endoplasmic reticulum (ER). This binding facilitates the release of calcium ions (Ca²⁺) into the cytoplasm, which is essential for various cellular processes including muscle contraction, neurotransmitter release, and cell proliferation.

Key Functions:

- Calcium Mobilization : Ins(1,4,5)P3 triggers the release of Ca²⁺ from the ER into the cytosol.

- Signal Transduction : It acts as a signaling molecule in pathways activated by hormones and neurotransmitters.

Studies on Calcium Release

Research has shown that Ins(1,4,5)P3 is integral to calcium signaling. For instance:

- A study demonstrated that Ins(1,4,5)P3 induces calcium release in pulmonary artery smooth muscle cells (PASMCs), highlighting its role in vascular function .

- Another investigation into the structure-activity relationship of various Ins(1,4,5)P3 analogs revealed that modifications at specific positions can significantly alter their efficacy in stimulating calcium release .

Case Studies

- Cardiovascular Health :

- Neurobiology :

- Cellular Proliferation :

Comparative Analysis of Analogues

The following table summarizes the biological activities of various Ins(1,4,5)P3 analogs based on their structural modifications:

| Analog | Calcium Release Efficacy | Binding Affinity (KD μM) | Notes |

|---|---|---|---|

| D-Myo-Inositol 1,4,5-triphosphate | High | 568 | Standard reference |

| 2-O-Methyl-Ins(1,4,5)P3 | Moderate | 700 | Reduced efficacy due to methylation |

| 3-O-phosphorylated Ins(1,4,5)P3 | Very High | 300 | Enhanced receptor interaction |

Propriétés

IUPAC Name |

tripotassium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.3K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMSEISCCNPXIL-ZKVWPJASSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[K+].[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[K+].[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12K3O15P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.